N-1,3-benzodioxol-5-yl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide
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Description
Synthesis Analysis
The synthesis of related thiazolidinone derivatives typically involves cyclocondensation reactions, where key intermediates such as benzothiazoles are reacted with acetic acid under reflux conditions to obtain the desired acetamide derivatives. These reactions are often catalyzed by compounds like zinc chloride and may utilize microwave-assisted synthesis to improve yields and reduce reaction times. For instance, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives has been reported to proceed via carbodiimide condensation, a method that could be analogous to synthesizing the target compound (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by spectroscopic techniques, including IR, NMR (1H, 13C), and mass spectrometry. The presence of 1,3-benzodioxol and thiazolidinone rings imparts specific spectral features that are crucial for confirming the structure. X-ray crystallography may also be employed to elucidate the detailed three-dimensional arrangement, revealing hydrogen bonding patterns and molecular conformations (Balijapalli et al., 2017).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including condensation with amines, alcohols, or carboxylic acids to form new derivatives with potentially enhanced biological activities. Their reactivity is influenced by the presence of the acetamide group and the heterocyclic rings, which can undergo nucleophilic substitution reactions, oxidation, and reduction processes (Nagase, 1974).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in different solvents and conditions. These properties are determined by the compound's molecular structure, particularly the hydrogen bonding capacity and the polarity of the functional groups present.
Chemical Properties Analysis
The chemical properties, including acidity (pKa), reactivity towards different reagents, and stability under various conditions, are key to predicting the compound's behavior in chemical reactions and biological systems. For instance, the determination of pKa values of similar compounds helps understand their protonation states in different pH environments, which is critical for their biological activity and solubility (Duran & Canbaz, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds bearing 1-benzo [1,3]dioxol-5-yl-indoles have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-11(4-14-6-19-5-12(14)16)13-8-1-2-9-10(3-8)18-7-17-9/h1-3H,4-7H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQLOFZCHYAVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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